molecular formula C11H12O B090894 1-(1-Phenylcyclopropyl)ethanone CAS No. 1007-71-2

1-(1-Phenylcyclopropyl)ethanone

Cat. No. B090894
CAS RN: 1007-71-2
M. Wt: 160.21 g/mol
InChI Key: DNHJMKJKWIOTNT-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)ethanone, also known as PCE, is a cyclopropyl ketone that has been studied for its potential use in scientific research. PCE is a synthetic compound that can be produced through various methods, including the Friedel-Crafts acylation of cyclopropane with benzoyl chloride. PCE has shown promise in research applications, particularly in the study of the central nervous system and its effects on behavior.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : 1-(1-Phenylcyclopropyl)ethanone derivatives have been studied for their antimicrobial activity. For instance, a related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, was synthesized and tested for antimicrobial properties against gram-positive and gram-negative bacteria (Wanjari, 2020).

  • Synthesis of Branched Tryptamines : In organic chemistry, derivatives of this compound have been used in the synthesis of branched tryptamines. This process involves the rearrangement of cyclopropylketone arylhydrazones, leading to the formation of tryptamine derivatives with significant enantiomeric purity (Salikov et al., 2017).

  • Photoremovable Protecting Group for Carboxylic Acids : The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone, closely related to this compound, has been introduced as a new photoremovable protecting group for carboxylic acids. This has applications in organic synthesis where protecting groups are essential for selective reactions (Atemnkeng et al., 2003).

  • Ultrasonic Studies of Binary Mixtures : The speed of sound and density of 1-phenyl-ethanone and its derivatives in various solvents have been measured, providing insights into the nature of binary interactions in these mixtures. This research has implications in the field of solution chemistry and material science (Tangeda and Nallani, 2005).

  • Synthesis of Agricultural Fungicides : 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound structurally similar to this compound, is a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. This demonstrates the compound's relevance in the agricultural sector (Ji et al., 2017).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical, including “1-(1-Phenylcyclopropyl)ethanone”. It’s advised that this compound is used for R&D purposes only and not for medicinal, household, or other uses .

properties

IUPAC Name

1-(1-phenylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHJMKJKWIOTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482721
Record name 1-(1-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007-71-2
Record name 1-(1-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.34 g of 27 is dissolved in 189 ml of THF, cooled to −10° C., and 21.5 ml of methyllithium solution (1.6 M in diethyl ether) is added in drops under nitrogen. It is stirred for 2 hours at this temperature, and the reaction mixture is then poured into saturated ammonium chloride solution. After extraction with ethyl acetate, the organic phase is dried on sodium sulfate and concentrated by evaporation. The residue is chromatographed on silica gel with ethyl acetate/hexane, whereby 3.7 g of title compound 28 is obtained as a yellowish oil.
Name
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
189 mL
Type
solvent
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the synthetic applications of 1-(1-phenylcyclopropyl)ethanone derivatives in organic chemistry?

A1: Recent research highlights the use of this compound derivatives in synthesizing various heterocyclic compounds. For instance, reacting 2-aryl-1-(1-phenylcyclopropyl)ethanones with allenic esters in the presence of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) yields 6-methyl-3a,7-diaryl-3,3a-dihydro-2H-benzofuran-4-one derivatives []. This reaction proceeds through a Lewis acid-mediated mechanism. Furthermore, reacting 1-cyclopropyl-2-arylethanones with ethyl acetoacetate under TMSOTf mediation produces 2,3-dihydrobenzofuran-4-ol and dihydrofuro[2,3-h]chromen-2-one derivatives []. This multi-step reaction involves a cyclopropane ring-opening, aldol reactions, transesterification, dehydration, and aromatization. Additionally, using bismuth(III) trifluoromethanesulfonate chloride (Bi(OTf)2Cl) as a catalyst and reacting 1-cyclopropyl-2-arylethanones with methyl acrylate provides access to 7-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one and 5-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one derivatives [].

Q2: Can you elaborate on the reaction mechanism involved in the formation of benzofuran derivatives from 1-cyclopropyl-2-arylethanones and allenic esters?

A2: While the provided research [] doesn't delve into detailed mechanistic studies, it proposes a plausible pathway. The reaction likely initiates with the Lewis acid (TMSOTf) activating the allenic ester, facilitating nucleophilic attack by the enolate generated from 1-cyclopropyl-2-arylethanone. This attack is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the observed benzofuran derivatives. Further investigations, including isotopic labeling and computational studies, would be necessary to confirm the exact mechanistic details.

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